molecular formula C16H15NO2S2 B12592777 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- CAS No. 343341-45-7

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-

Cat. No.: B12592777
CAS No.: 343341-45-7
M. Wt: 317.4 g/mol
InChI Key: XNRUQEGQXAEZAT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused with two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: Similar structure but with different substituents.

    N,N’-(1,3-Phenylene)dimaleimide: Contains a similar pyrrole-2,5-dione core but with different functional groups.

Uniqueness

1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)- is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

343341-45-7

Molecular Formula

C16H15NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

3,4-bis(2,5-dimethylthiophen-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C16H15NO2S2/c1-7-5-11(9(3)20-7)13-14(16(19)17-15(13)18)12-6-8(2)21-10(12)4/h5-6H,1-4H3,(H,17,18,19)

InChI Key

XNRUQEGQXAEZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(C(=O)NC2=O)C3=C(SC(=C3)C)C

Origin of Product

United States

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